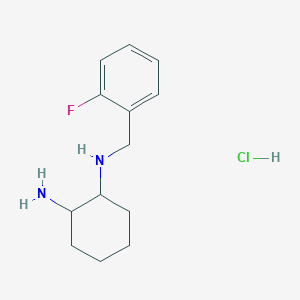

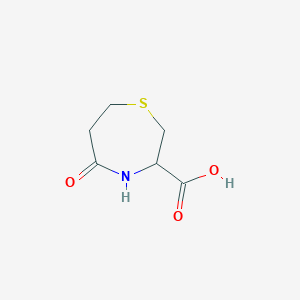

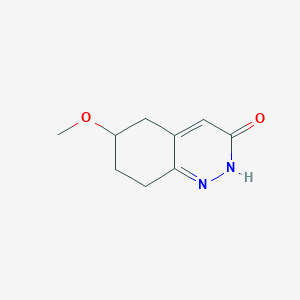

5-Oxo-1,4-thiazepane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Oxo-1,4-thiazepane-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related structures that can provide insight into the chemical behavior and potential applications of similar compounds. The first paper explores oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, which suggests that the thiazepane derivative could also serve as a bioisostere due to its structural similarities . The second paper discusses the synthesis and biological evaluation of thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which, like 5-Oxo-1,4-thiazepane-3-carboxylic acid, contain a carboxylic acid moiety and a heterocyclic ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that include alkylation, cyclization, hydrolysis, and amidation . While the exact synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid is not detailed, it can be inferred that similar synthetic strategies could be employed. The use of microwave irradiation for intramolecular cyclization is a notable technique that could potentially be applied to the synthesis of the thiazepane derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, 13C-NMR, and HRMS spectra . Additionally, single-crystal X-ray diffraction analysis has been used to confirm the regioselectivity of cyclization in the synthesis of a related compound . These analytical methods would likely be useful in the structural analysis of 5-Oxo-1,4-thiazepane-3-carboxylic acid to confirm its identity and purity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-Oxo-1,4-thiazepane-3-carboxylic acid. However, the bioisosteric potential of oxetan-3-ol and thietan-3-ol derivatives suggests that the thiazepane derivative may also undergo similar reactions as the carboxylic acid functional group . This could include the formation of amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been evaluated, indicating that these structures can serve as isosteric replacements for the carboxylic acid moiety . The bioisosteric properties suggest that 5-Oxo-1,4-thiazepane-3-carboxylic acid may also exhibit similar physicochemical properties, which could be beneficial in drug design and development. The biological evaluation of the thiazolo[3,2-b]-1,2,4-triazine derivatives revealed that certain compounds exhibit broad-spectrum antibacterial activity and antitubercular activity , suggesting that the thiazepane derivative might also possess these activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research on 5-Oxo-1,4-thiazepane-3-carboxylic acid derivatives has led to the development of various compounds with potential antipsychotic and anticonvulsant activities. For example, some substituted benzoxazepine and benzothiazepine derivatives have shown promising results in this area (Kaur et al., 2012).

Novel Synthesis Approaches

The chemical has been a subject of innovative synthesis techniques. A study presented a convenient method for synthesizing novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, showcasing the versatility of these compounds (Ilyn et al., 2006).

Development of Angiotensin II Receptor Antagonists

In the pharmaceutical industry, derivatives of 5-Oxo-1,4-thiazepane-3-carboxylic acid have been explored for their potential as angiotensin II receptor antagonists. This includes the study of various rings such as 5-oxo-1,2,4-oxadiazole and thiadiazole rings (Kohara et al., 1996).

Role in Fluorescence Quantum Yield

Studies have revealed that certain derivatives, like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, contribute significantly to the fluorescence origins of carbon dots, expanding their application in various fields (Shi et al., 2016).

Exploration in Pseudopeptide Foldamers

The compound has been used in the development of pseudopeptide foldamers, showcasing its utility in creating novel, structurally diverse molecules for various applications (Tomasini et al., 2003).

Development of BET Bromodomain Ligands

1,4-Thiazepanes and 1,4-thiazepanones, derived from 5-Oxo-1,4-thiazepane-3-carboxylic acid, have been identified as new BET bromodomain ligands, contributing significantly to the development of fragment screening libraries (Pandey et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-oxo-1,4-thiazepane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICTZUFURQRLDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1,4-thiazepane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)